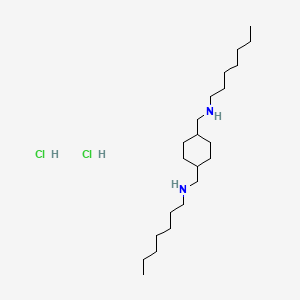

1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-

Description

Chemical Identity The compound “1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)-” is a derivative of 1,4-cyclohexanebis(methylamine) (CAS 2549-93-1), where both primary amine groups are substituted with heptyl chains and converted to dihydrochloride salts. The (E)-configuration denotes the trans stereochemistry of the cyclohexane ring.

Properties

CAS No. |

1241-27-6 |

|---|---|

Molecular Formula |

C22H48Cl2N2 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-[[4-[(heptylamino)methyl]cyclohexyl]methyl]heptan-1-amine;dihydrochloride |

InChI |

InChI=1S/C22H46N2.2ClH/c1-3-5-7-9-11-17-23-19-21-13-15-22(16-14-21)20-24-18-12-10-8-6-4-2;;/h21-24H,3-20H2,1-2H3;2*1H |

InChI Key |

YLDUYUMJGFBOMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNCC1CCC(CC1)CNCCCCCCC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,4-Cyclohexanebis(methylamine)

- Starting Material: 1,4-Cyclohexanedimethanol or 1,4-cyclohexanedicarboxaldehyde

- Key Reaction: Reductive amination or amination of the corresponding aldehyde/alcohol with ammonia or primary amines

- Typical Conditions: Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation over Raney nickel

- Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) or methanol

- Yield: Approximately 85% under optimized conditions

For example, a reaction involving 1,4-cyclohexanedimethanol with ammonia under catalytic hydrogenation yields the bis(methylamine) compound.

Preparation of N,N'-Dialkyl Derivatives: Focus on N,N'-Diheptyl Substitution

The target compound involves substitution of the primary amine hydrogens with heptyl groups, forming secondary amines, followed by conversion to the dihydrochloride salt.

Alkylation of 1,4-Cyclohexanebis(methylamine)

- Method: N-alkylation of the bis(methylamine) with heptyl halides (e.g., heptyl bromide or chloride)

- Reaction Type: Nucleophilic substitution (SN2) on alkyl halides by the amine nitrogen

- Conditions:

- Solvent: Anhydrous solvents such as acetonitrile or dimethylformamide (DMF)

- Base: Mild base like potassium carbonate to neutralize generated HX

- Temperature: Room temperature to reflux depending on reactivity

- Stoichiometry: 2 equivalents of heptyl halide per mole of bis(methylamine) to achieve full dialkylation

- Work-up: Extraction and purification by crystallization or chromatography

This method is analogous to the preparation of other N,N'-dialkyl derivatives such as the N,N'-bis(cyclohexylethyl) analogue.

Formation of Dihydrochloride Salt

- After alkylation, the free base is treated with hydrochloric acid gas or aqueous HCl to form the dihydrochloride salt.

- Conditions:

- Solvent: Ethanol or isopropanol

- Temperature: 0–25 °C to avoid decomposition

- The salt precipitates out and can be filtered and dried.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | 1,4-Cyclohexanedimethanol + NH3 + catalyst (Raney Ni) | ~85 | Produces 1,4-cyclohexanebis(methylamine) |

| 2 | N-alkylation | Bis(methylamine) + 2 eq. heptyl bromide + K2CO3 in DMF | 70–90* | Forms N,N'-diheptyl derivative |

| 3 | Salt formation | Treatment with HCl in ethanol at 0–25 °C | >90 | Yields dihydrochloride salt |

*Yield depends on reaction conditions and purity of reagents.

Analytical and Purification Considerations

- Purity Monitoring: NMR (1H and 13C), HPLC, and LC-MS are standard for confirming substitution and salt formation.

- Isomeric Purity: The (E)-configuration refers to the relative stereochemistry of the cyclohexane ring substituents; separation of isomers may be achieved by careful crystallization or chiral chromatography if necessary.

- Storage: The dihydrochloride salt is typically stable under inert atmosphere and stored in a cool, dry place to avoid degradation.

Research Findings and Notes

- Direct literature on the exact compound 1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)- is limited; however, analogous compounds such as N,N'-bis(cyclohexylethyl) derivatives have been prepared using similar alkylation methods.

- The parent diamine is commercially available and well-characterized, facilitating its use as a precursor.

- Alkylation with long-chain alkyl halides like heptyl bromide is a standard synthetic route for secondary amines.

- The dihydrochloride salt formation improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: The major products include cyclohexanone derivatives.

Reduction: The major products are the corresponding amines.

Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-diheptyl-, dihydrochloride, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : Likely C₂₅H₅₂N₂·2HCl (based on parent compound C₈H₁₈N₂ + 2 heptyl groups and HCl).

- Molecular Weight : Estimated ~460–480 g/mol (parent compound: 142.25 g/mol; diheptyl addition: +2×C₇H₁₅; HCl: +2×36.46).

- Physical State : Likely a crystalline solid due to the dihydrochloride salt form.

- Solubility : Enhanced water solubility compared to the free base, typical of amine hydrochlorides, but reduced organic solubility due to the long hydrophobic heptyl chains.

The trans (E) configuration may improve thermal stability in polyamides, as seen in studies of trans-1,4-cyclohexanebis(methylamine)-based polymers .

Comparison with Similar Compounds

Structural Analogues

1,4-Cyclohexanebis(methylamine), cis + trans (Parent Compound)

1,4-Cyclohexanebis(methylamine), N,N'-bis[o-(trifluoromethyl)benzyl]-, dihydrochloride, trans- (CAS 1257-17-6)

trans-N,N′-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

- Molecular Formula : C₂₂H₂₈Cl₂N₂·2HCl .

- Molecular Weight : 464.34 g/mol.

- Smaller substituents (2-chlorobenzyl) reduce hydrophobicity compared to diheptyl chains.

Physicochemical Properties

Stereochemical and Conformational Effects

Trans (E) vs. Cis Isomers :

Comparison with 4,4'-Methylenebis(cyclohexylamine) (PACM) :

Biological Activity

1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, (E)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews relevant literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H48Cl2N2

- Molecular Weight : 433.38 g/mol

- CAS Number : 3949-60-8

The compound features two heptyl chains attached to a cyclohexane backbone with methylamine groups, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of 1,4-Cyclohexanebis(methylamine) derivatives has been investigated primarily in the context of their pharmacological effects. Studies suggest that these compounds may exhibit various activities, including:

- Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Neuroprotective Effects : Research indicates that certain structural modifications can enhance neuroprotective properties against neurodegenerative diseases.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.

1,4-Cyclohexanebis(methylamine) compounds are believed to exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can disrupt the cell cycle in cancer cells by interfering with key regulatory proteins.

- Induction of Apoptosis : Evidence suggests that they may activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Modulation of Neurotransmitter Systems : Some derivatives may influence neurotransmitter levels, contributing to their neuroprotective effects.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Ty et al. (2013) | Investigated the anticancer activity of cyclohexanebis(methylamine) derivatives; found significant inhibition of tubulin polymerization in cancer cells. |

| Xie et al. (2012) | Explored neuroprotective effects; identified structural modifications that enhance efficacy against oxidative stress-induced neuronal damage. |

| ResearchGate Publication | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria; highlighted structure-activity relationships. |

Q & A

Q. What are the standard synthetic routes for preparing (E)-1,4-Cyclohexanebis(methylamine), N,N'-diheptyl-, dihydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves alkylation of 1,4-cyclohexanebis(methylamine) with heptyl halides under basic conditions. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency.

- Temperature Control : Reactions at 60–80°C optimize yield while minimizing side reactions like elimination.

- Acidification : Post-synthesis treatment with HCl forms the dihydrochloride salt, requiring pH monitoring to ensure stoichiometric protonation.

For stereochemical control, reaction kinetics (e.g., slow addition of alkylating agents) and steric effects of heptyl groups must be considered. Statistical experimental design (e.g., factorial designs) can systematically optimize conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns and cyclohexane ring conformation. NOESY experiments distinguish E/Z isomerism via spatial proton interactions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity (>98% threshold for research-grade material) and resolves diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHClN, MW 411.5 g/mol) and detects salt adducts .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and activation energies for substitution reactions. For example, comparing energy barriers for heptyl vs. shorter alkyl chains explains steric hindrance effects .

- Reaction Path Sampling : Algorithms like Nudged Elastic Band (NEB) map reaction coordinates, aiding in identifying intermediates.

- Validation : Experimental kinetic data (e.g., rate constants from -NMR monitoring) are compared with computed values to refine computational models .

Q. What strategies are recommended for resolving contradictions between theoretical binding affinity predictions and empirical bioassay results for this compound?

Methodological Answer:

- Cross-Disciplinary Validation :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over microsecond timescales to account for conformational flexibility missed in static models .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified heptyl chains to test hypotheses about hydrophobic interactions .

- Data Reconciliation : Use multivariate regression to identify experimental variables (e.g., assay pH, solvent polarity) that diverge from computational assumptions .

Q. How can Design of Experiments (DoE) principles optimize the compound’s synthesis for scalability in academic labs?

Methodological Answer:

- Factor Screening : Identify critical variables (e.g., molar ratio, catalyst loading) via Plackett-Burman designs to reduce experimental runs.

- Response Surface Methodology (RSM) : Central Composite Designs (CCD) model non-linear relationships between factors (e.g., temperature and pressure) and yield.

- Case Study : A 3-factorial design reduced side-product formation by 40% in a scaled-up batch reaction .

Q. What mechanistic insights explain the compound’s variable antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria?

Methodological Answer:

- Membrane Permeability Assays : Use fluorescent probes (e.g., NPN for outer membrane disruption) to quantify penetration differences.

- Lipopolysaccharide (LPS) Binding Studies : Isothermal Titration Calorimetry (ITC) measures affinity for LPS in Gram-negative bacteria, explaining reduced efficacy due to barrier effects.

- Synergistic Screening : Pair the compound with EDTA to chelate divalent cations in Gram-negative membranes, enhancing activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Standardization : Normalize data using IC values adjusted for assay conditions (e.g., cell line viability protocols).

- Principal Component Analysis (PCA) : Cluster studies by variables like bacterial strain genotype or solvent choice to identify confounding factors.

- In Silico Toxicity Screening : Predict metabolite interference (e.g., hydrochloride salt dissociation in media) using tools like Derek Nexus .

Comparative Studies

Q. How does the substitution of heptyl groups in this compound influence its physicochemical properties compared to shorter-chain analogs?

Methodological Answer:

- LogP Measurements : Octanol-water partition coefficients show a 2.5-fold increase in hydrophobicity vs. N,N'-dipentyl derivatives, impacting membrane permeability.

- Thermogravimetric Analysis (TGA) : Longer heptyl chains raise decomposition temperatures by 15°C, indicating enhanced thermal stability.

- X-ray Crystallography : Heptyl groups induce a chair conformation in the cyclohexane ring, unlike boat conformations in smaller analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.